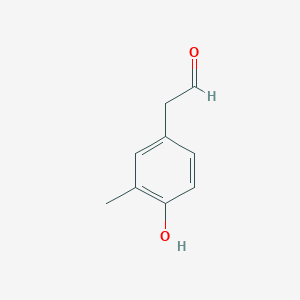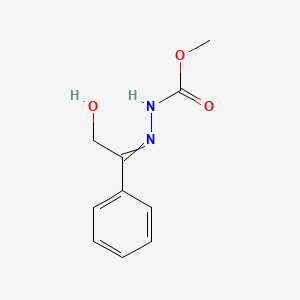
N-(3-bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)-4-(tert-butyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)-4-(tert-butyl)benzamide is a complex organic compound characterized by the presence of bromine, tert-butyl, and silyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)-4-(tert-butyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Bromination: Introduction of the bromine atom into the aromatic ring.
Silylation: Protection of the hydroxyl group using tert-butyldimethylsilyl chloride.
Amidation: Formation of the amide bond through the reaction of the amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)-4-(tert-butyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the silyl ether to the corresponding alcohol.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield the corresponding alcohol, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3-bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)-4-(tert-butyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(3-bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)-4-(tert-butyl)benzamide involves its interaction with specific molecular targets. The presence of the bromine and silyl groups can influence its reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)-4-(tert-butyl)benzamide: Unique due to the combination of bromine, tert-butyl, and silyl groups.
N-(3-chloro-2-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)-4-(tert-butyl)benzamide: Similar structure but with a chlorine atom instead of bromine.
N-(3-bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)-4-(methyl)benzamide: Similar structure but with a methyl group instead of tert-butyl.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C24H34BrNO2Si |
|---|---|
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
N-[3-bromo-2-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-4-tert-butylbenzamide |
InChI |
InChI=1S/C24H34BrNO2Si/c1-23(2,3)18-14-12-17(13-15-18)22(27)26-21-11-9-10-20(25)19(21)16-28-29(7,8)24(4,5)6/h9-15H,16H2,1-8H3,(H,26,27) |
Clave InChI |
XMWLGNBZVMUBHK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Br)CO[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azabicyclo[3.2.2]nonan-3-OL](/img/structure/B13966651.png)
![5-[[4-(diethylamino)phenyl]azo]-1,4-dimethyl-1H-1,2,4-triazolium methyl sulphate](/img/structure/B13966657.png)












